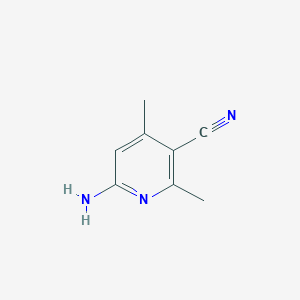

6-Amino-2,4-dimethylnicotinonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-2,4-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-8(10)11-6(2)7(5)4-9/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXMWBGQRGABCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396497 | |

| Record name | 6-amino-2,4-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-27-7 | |

| Record name | 6-amino-2,4-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2,4-DIMETHYL-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 6 Amino 2,4 Dimethylnicotinonitrile Derivatives in Biological Systems

Methodologies for Investigating Quantitative and Qualitative Structure-Activity Relationships

The exploration of SAR for 6-amino-2,4-dimethylnicotinonitrile derivatives employs a variety of methodologies, both quantitative and qualitative, to establish correlations between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental approach used to predict the biological activity of compounds. mdpi.com This method involves the use of statistical and computational techniques to create mathematical models that relate the chemical structures of a series of compounds to their known biological activities. mdpi.comfrontiersin.org For instance, multiple linear regression (MLR) is a commonly used statistical tool in QSAR studies. mdpi.com These models often incorporate various molecular descriptors, such as hydrophobicity (logP), electronic properties (e.g., electrophilicity index), and quantum chemical descriptors. mdpi.comfrontiersin.org The predictive power of QSAR models is rigorously evaluated through statistical metrics like the coefficient of determination (R²), adjusted R², and standard deviation. mdpi.com The goal is to develop models that can accurately predict the activity of novel, untested derivatives, thereby streamlining the drug discovery process. frontiersin.org

Qualitative SAR analysis, on the other hand, provides a more descriptive understanding of the structural features that influence biological activity. This approach often involves the visual inspection of molecular structures and their corresponding activity data to identify key functional groups and substitution patterns that are beneficial or detrimental to the desired biological effect. For example, the presence and position of specific substituents on the pyridine (B92270) ring can be correlated with changes in antiproliferative activity. nih.gov

Computational Chemistry Techniques play a crucial role in both qualitative and quantitative SAR studies. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate molecular descriptors and to gain insights into the electronic and structural properties of the molecules at a molecular level. mdpi.com These computational methods can help in understanding the interactions between the derivatives and their biological targets. frontiersin.org

Experimental Validation is the cornerstone of all SAR studies. In vitro biological assays, such as cytotoxicity screenings against various cancer cell lines, are essential to determine the actual biological activity of the synthesized derivatives. nih.govnih.gov The data generated from these assays provide the foundation for building and validating QSAR models and for making qualitative assessments of structure-activity relationships. nih.govnih.gov

Impact of Structural Modifications on Diverse Biological Activity Profiles

Systematic structural modifications of the this compound scaffold have revealed significant impacts on the biological activity of the resulting derivatives. These studies have primarily focused on the influence of various functional groups and their positions on the molecule's antiproliferative properties.

The presence and positioning of amino, hydroxyl, carbonyl, and cyano groups have been shown to be critical determinants of the antiproliferative activity of pyridine derivatives. nih.gov

Carbonyl (-C=O) Group: The presence of a carbonyl group within the structure of pyridine derivatives has also been associated with enhanced antiproliferative activity. nih.gov

The introduction of halogen atoms and bulky groups to the this compound core has a pronounced effect on the biological activity of the resulting derivatives.

Halogen Atoms (F, Cl, Br, I): The incorporation of halogen atoms such as fluorine, chlorine, bromine, and iodine can significantly modulate the biological activity of pyridine and related heterocyclic compounds. nih.govnih.gov In some instances, pyridine derivatives containing halogen atoms exhibit lower antiproliferative activity. nih.gov However, in other series of compounds, the presence of halogens is crucial for activity. For example, in a series of 2-amino-4,6-dichloropyrimidines, the 5-fluoro derivative was found to be the most effective inhibitor of immune-activated nitric oxide production. nih.gov The nature of the halogen and its position on the ring are critical factors. documentsdelivered.com Increasing the atomic mass of the halogen substituent has been shown to improve the biological activity of certain derivatives. rsc.org The introduction of halogens can also adjust the lipophilicity of the compounds, which can influence their ability to cross cell membranes and interact with their targets. nih.govrsc.org

Bulky Groups: The presence of bulky groups in the structure of pyridine derivatives has been generally associated with a decrease in antiproliferative activity. nih.gov This steric hindrance may interfere with the optimal binding of the compound to its biological target. nih.gov For instance, the introduction of a morpholinyl group, which is relatively bulky, led to a decrease in antiproliferative potency compared to a smaller dimethylamino group in a series of quinoline (B57606) derivatives. nih.gov

The table below summarizes the general effects of these modifications on antiproliferative activity based on available research.

| Modification | General Effect on Antiproliferative Activity | Reference |

| Amino (-NH₂) Group | Can enhance or decrease activity depending on the overall molecular structure. | nih.gov |

| Hydroxyl (-OH) Group | Can enhance activity. | nih.gov |

| Carbonyl (-C=O) Group | Can enhance activity. | nih.gov |

| Halogen Atoms | Can decrease or increase activity depending on the specific halogen, its position, and the molecular scaffold. | nih.govnih.govnih.gov |

| Bulky Groups | Generally leads to a decrease in activity. | nih.govnih.gov |

The nature and position of substituents on the pyridine ring of this compound derivatives are critical determinants of their biological activity.

In a study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, it was found that substitution at the second position of the thienopyrimidine core was a key strategy for improving antiproliferative potential. nih.gov The specific substituents at this position significantly influenced the activity against different breast cancer cell lines. nih.gov For example, one derivative demonstrated the best antiproliferative effect against the MCF-7 cell line, while another showed the highest selective index against the same cell line. nih.gov

Similarly, in a series of kynurenic acid derivatives, the position of substituents on the quinoline ring system was crucial for determining their antagonist activity at excitatory amino acid receptors. nih.gov Introduction of substituents at the 5- and 7-positions resulted in selective NMDA receptor antagonists, while substitution at the 6-position led to selective non-NMDA antagonists, and 8-substituted compounds were inactive. nih.gov This highlights the high degree of positional sensitivity in structure-activity relationships.

The electronic nature of the substituents also plays a significant role. In a study of 2-substituted-4-amino-6-halogenquinolines, it was observed that compounds substituted with electron-donating groups were generally superior in antiproliferative activity to those with strong electron-withdrawing groups. nih.gov The greatest enhancement of activity was seen with a 4-methoxyphenyl (B3050149) substituent. nih.gov

The following table provides examples of how substituent nature and position can influence the biological activity of heterocyclic compounds, which can be extrapolated to the this compound scaffold.

| Compound Series | Position of Substitution | Nature of Substituent | Effect on Biological Activity | Reference |

| 4-Amino-thieno[2,3-d]pyrimidines | Position 2 | Varied aryl and other groups | Significant influence on antiproliferative activity and selectivity against breast cancer cell lines. | nih.gov |

| Kynurenic acid derivatives | Positions 5 and 7 | Hydrophobic groups | Selective NMDA receptor antagonism. | nih.gov |

| Kynurenic acid derivatives | Position 6 | Not specified | Selective non-NMDA antagonism. | nih.gov |

| Kynurenic acid derivatives | Position 8 | Not specified | Inactive at all receptors. | nih.gov |

| 2-Arylvinyl-4-amino-quinolines | C-2 position | Electron-donating groups (e.g., 4-methoxyphenyl) | Superior antiproliferative activity. | nih.gov |

| 2-Arylvinyl-4-amino-quinolines | C-2 position | Strong electron-withdrawing groups | Inferior antiproliferative activity. | nih.gov |

Mechanistic Investigations of Biological Activities Exhibited by 6 Amino 2,4 Dimethylnicotinonitrile Derivatives

Elucidation of Molecular Targets and Pathways

The specificity of 6-Amino-2,4-dimethylnicotinonitrile derivatives towards particular enzymes and receptors is a key area of investigation, providing insights into their potential therapeutic applications.

Derivatives of this compound have been identified as inhibitors of various enzymes. For instance, certain aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The structure-activity relationship of these compounds has been explored through molecular docking studies, revealing that difluoro-containing compounds generally exhibit better inhibitory activity against FGFR4 than their dichloro analogues. nih.gov One particular compound, 6O, demonstrated notable inhibitory activity against FGFR4 with selectivity over FGFR1-3, showing at least 8 times higher selectivity than the control, BLU9931. nih.gov

In a different context, some 2-amino-4,6-diphenylnicotinonitriles have shown potential as PIM-1 kinase inhibitors. mdpi.com Additionally, theoretical studies have explored the interaction of various amino-derivatives with nitric oxide synthase, suggesting that certain compounds could modulate its biological activity. researchgate.net

The interaction of this compound derivatives with various receptors has been a significant area of research. A class of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles has been synthesized and identified as A2A adenosine (B11128) receptor antagonists. scilit.com Notably, compounds LUF6050 and LUF6080 from this series displayed high affinity with Ki values of 1.4 and 1.0 nM, respectively, and showed reasonable selectivity over other adenosine receptor subtypes. scilit.com The high affinity of LUF6080 was further confirmed in a cAMP second messenger assay. scilit.com

Furthermore, derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been investigated as antagonists for P2Y12 receptors, which are crucial in platelet aggregation. nih.gov While these compounds did not induce platelet aggregation on their own, some were able to partially inhibit ADP-induced platelet aggregation. nih.gov The most potent compound in this series, 6b, was found to antagonize the effect of 2-methylthio-ADP on forskolin-induced cAMP accumulation in cells expressing human P2Y12 receptors, indicating its specific antagonism at this receptor. nih.gov

Cellular Effects and Signal Transduction Pathways

The biological activities of these derivatives extend to inducing significant cellular changes, including apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Certain derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile have demonstrated anti-cancer properties. chemrxiv.org One such compound, 5o, exhibited potent anti-cancer activity against murine glioblastoma cell lines and also showed efficacy against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. chemrxiv.org This suggests that these compounds can trigger cellular mechanisms leading to the death of cancer cells. Similarly, a study on 2-amino-4,6-diphenylnicotinonitriles (APNs) revealed their cytotoxic effects on breast cancer cell lines. mdpi.com Compound 3, in particular, showed exceptional cytotoxicity, even surpassing the potency of the standard drug Doxorubicin. mdpi.com

While direct evidence for the inhibition of protein acetylation by this compound itself is not extensively detailed in the provided search results, the broader class of aminopyridine derivatives has been linked to pathways that can be influenced by acetylation. For instance, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, BJ-1108, was found to suppress the NF-kB/ERK/PI3K pathway in a model of intestinal inflammation. nih.gov The NF-kB pathway is known to be regulated by acetylation, suggesting an indirect link. Further research is required to specifically elucidate the role of this compound derivatives in protein acetylation.

Mechanisms of Anti-Corrosion Action

Beyond their biological activities, derivatives of nicotinonitrile have shown significant promise as corrosion inhibitors for metals. The primary mechanism of their anti-corrosion action is through adsorption onto the metal surface. bohrium.com

Studies on 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) as corrosion inhibitors for C-steel in a hydrochloric acid environment have shown that their inhibition efficiency increases with concentration. bohrium.com This is attributed to the formation of a protective layer on the steel surface. The adsorption of these inhibitors was found to fit the Langmuir adsorption isotherm, and thermodynamic calculations indicated a mixed-type inhibition mechanism, involving both physisorption and chemisorption. bohrium.com The presence of heteroatoms (N, S) and the phenyl ring in the molecular structure of these derivatives facilitates their strong adsorption onto the metal surface. bohrium.com

Similarly, 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) has demonstrated outstanding anti-corrosion performance for mild steel in a hydrochloric acid medium, with an efficiency of 94.6% at an optimal concentration. researchgate.net The high performance is attributed to the effective adsorption of the organic compound onto the mild steel surface, which is consistent with the Langmuir adsorption model. researchgate.net

Adsorption Behavior on Metal Surfaces (e.g., Langmuir adsorption isotherm)

The initial and most crucial step in the corrosion inhibition process by organic molecules is their adsorption onto the metallic surface, forming a protective barrier. The nature and strength of this adsorption can be understood by fitting experimental data to various adsorption isotherms. For derivatives of this compound, such as 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), studies have shown that their adsorption on C-steel surfaces in acidic media is well-described by the Langmuir adsorption isotherm. bohrium.com

The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and that there are no interactions between the adsorbed molecules. bohrium.com The adherence to this model indicates that the inhibitor molecules form a uniform film, effectively isolating the metal from the corrosive environment.

The effectiveness of this adsorption is quantified by the inhibition efficiency, which increases with the concentration of the inhibitor. For instance, the inhibition efficiency of APTDN and DPAN on C-steel in a 1 M HCl solution demonstrates a clear concentration dependence. bohrium.com

Table 1: Inhibition Efficiency of Nicotinonitrile Derivatives at Different Concentrations

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| APTDN | 0.0001 | 85.2 |

| 0.0005 | 92.1 | |

| 0.001 | 94.3 | |

| 0.005 | 96.8 | |

| DPAN | 0.0001 | 80.5 |

| 0.0005 | 88.7 | |

| 0.001 | 91.2 | |

| 0.005 | 94.1 |

Data sourced from a study on C-steel in 1 M HCl. bohrium.com

The thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads), provides insight into the mechanism of adsorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, involving electrostatic interactions between the charged inhibitor molecules and the charged metal surface. Values around -40 kJ/mol or more negative suggest chemisorption, where a coordinate bond is formed between the inhibitor and the metal surface through electron sharing. bohrium.com For the nicotinonitrile derivatives studied, the calculated ΔG°ads values suggest a mixed mode of adsorption, involving both physical and chemical interactions. bohrium.com

Blocking of Anodic and Cathodic Reactions

Corrosion is an electrochemical process involving two simultaneous reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Effective corrosion inhibitors can influence the rate of one or both of these reactions. Potentiodynamic polarization is a key technique used to determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

Studies on derivatives of this compound have shown that they function as mixed-type inhibitors. bohrium.com This means they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The polarization curves for C-steel in the presence of these inhibitors show a significant reduction in both anodic and cathodic current densities compared to the uninhibited solution. bohrium.com

The shift in the corrosion potential (Ecorr) in the presence of the inhibitor can also provide clues about its nature. A significant shift in Ecorr (typically > 85 mV) towards more positive potentials indicates an anodic inhibitor, while a shift to more negative potentials suggests a cathodic inhibitor. For mixed-type inhibitors, the change in Ecorr is usually less pronounced. In the case of APTDN and DPAN, the observed shifts in Ecorr are not substantial, confirming their classification as mixed-type inhibitors. bohrium.com

Table 2: Potentiodynamic Polarization Parameters for C-Steel with Nicotinonitrile Derivatives

| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |

|---|---|---|---|---|

| Blank (1 M HCl) | -485 | 1050 | 75 | 120 |

| APTDN (0.005 M) | -505 | 33.6 | 70 | 115 |

| DPAN (0.005 M) | -500 | 61.9 | 72 | 118 |

Data sourced from a study on C-steel in 1 M HCl. bohrium.com

Advanced Research Applications and Potential of 6 Amino 2,4 Dimethylnicotinonitrile and Its Analogs

Medicinal Chemistry Applications

The unique structural features of 6-amino-2,4-dimethylnicotinonitrile serve as a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a multitude of medicinal chemistry applications, demonstrating a broad spectrum of biological activities.

The quest for novel anti-cancer agents has led researchers to explore various heterocyclic compounds, with derivatives of this compound showing notable promise. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

One area of focus has been the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). nih.govresearchgate.net Analogs such as 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed and synthesized as potential FGFR4 inhibitors. nih.govresearchgate.net In one study, a novel aminodimethylpyrimidinol derivative, compound 6O, demonstrated selective FGFR4 inhibitory activity over FGFR1-3 and exhibited strong anti-proliferative effects against the Hep3B HCC cell line. nih.govresearchgate.net The in vivo anti-tumor activity of compound 6O in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model was found to be comparable to the known FGFR4 inhibitor, BLU9931. nih.govresearchgate.net

Furthermore, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized and evaluated for their anti-cancer properties. chemrxiv.org Among these, compound 5o displayed potent anti-cancer activity against murine glioblastoma cell lines, as well as liver, breast, and lung cancer cell lines. chemrxiv.org Notably, this compound also showed efficacy against primary patient-derived glioblastoma cells. chemrxiv.org The research also highlighted that compound 5o, in combination with certain clinically relevant small molecule inhibitors, induced enhanced cytotoxicity in a murine glioblastoma cell line. chemrxiv.org

Other related structures, such as 2-amino-4,6-diphenylnicotinonitriles, have also been synthesized and tested for their cytotoxicity against breast cancer cell lines. mdpi.com One particular compound in this series demonstrated exceptional cytotoxicity, even surpassing the potency of the established chemotherapy drug, Doxorubicin. mdpi.com Additionally, a novel series of 6-amino-5-cyano-2-thiopyrimidines were evaluated for their in vitro anticancer activity against 60 different human cancer cell lines. nih.gov A specific derivative, compound 1c, exhibited broad-spectrum anti-cancer activity with high selectivity towards leukemia cell lines. nih.gov Mechanistic studies revealed that this compound induced apoptosis by activating caspase 3, Bax, and p53, while suppressing Bcl2. nih.gov

The anti-proliferative activity of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives has also been investigated in human leukemia cells. nih.gov These compounds were found to induce apoptosis, with the 6-amino-SPD derivative promoting a significant increase in both early and late apoptosis. nih.gov

Table 1: Anti-proliferative Activity of this compound Analogs

| Compound/Analog | Cancer Type/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Compound 6O (aminodimethylpyrimidinol derivative) | Hepatocellular Carcinoma (Hep3B) | Selective FGFR4 inhibitor with strong anti-proliferative activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative) | Glioblastoma, Liver, Breast, Lung Cancer | Potent anti-cancer activity, including against primary patient-derived glioblastoma cells. chemrxiv.org | chemrxiv.org |

| 2-Amino-4,6-diphenylnicotinonitrile derivative (Compound 3) | Breast Cancer | Exceptional cytotoxicity, surpassing the potency of Doxorubicin. mdpi.com | mdpi.com |

| Compound 1c (6-amino-5-cyano-2-thiopyrimidine derivative) | Leukemia | Broad-spectrum anticancer activity with high selectivity for leukemia; induces apoptosis. nih.gov | nih.gov |

| 6-Amino-SPD (6-amino-9-sulfonylpurine derivative) | Human Leukemia | Induces a significant increase in early and late apoptosis. nih.gov | nih.gov |

While direct research on this compound as a human GCN5 inhibitor is not extensively documented in the provided search results, the broader class of aminopyridine and aminopyrimidine derivatives has been a subject of interest in epigenetic research, which includes the study of histone acetyltransferases like GCN5. The structural similarities of these compounds to known enzyme inhibitors suggest a potential avenue for future research. The exploration of nicotinonitrile analogs as inhibitors of various kinases and enzymes is an active area of drug discovery, and the potential for GCN5 inhibition remains a plausible, yet underexplored, aspect of their medicinal chemistry.

The antimicrobial potential of this compound analogs has been a significant area of investigation, with studies demonstrating activity against a range of bacterial and fungal pathogens.

A study on 2-methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-arylnicotinonitrile and its 2-amino analog revealed in vitro antibacterial activity against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.net The same compounds were also tested for antifungal activity against Aspergillus niger. researchgate.net Another research effort focused on 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, which were synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net

Furthermore, a series of novel amino and acetamidoaurones were synthesized and screened for their antimicrobial activities against representative species of Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), mycobacteria (Mycobacterium smegmatis), and fungi (Candida albicans). mdpi.com Among the synthesized derivatives, several compounds were identified as having significant activity. mdpi.com

Libraries of compounds containing unnatural amino acids and their analogs have also been prepared and evaluated for their antimicrobial activity against various pathogens. mdpi.com In a different study, a library of aminothioxanthones was evaluated for in vitro antifungal activity against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov Certain compounds from this library exhibited inhibitory and broad-spectrum antifungal effects. nih.gov

The substitution of amino acids in known antimicrobial peptides has also been explored. For instance, replacing leucine (B10760876) with 6-aminohexanoic acid in the antimicrobial peptide melittin (B549807) resulted in an analog with improved bacterial selectivity and anti-biofilm activity, particularly against multidrug-resistant strains. mdpi.com

Table 2: Antimicrobial Activity of this compound Analogs and Related Compounds

| Compound/Analog | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-arylnicotinonitrile | B. megaterium, S. aureus, E. coli, S. typhi, A. niger | Demonstrated in vitro antibacterial and antifungal activity. researchgate.net | researchgate.net |

| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives | Bacteria and Fungi | Synthesized and evaluated for antibacterial and antifungal activities. researchgate.net | researchgate.net |

| Amino and Acetamidoaurone derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa, M. smegmatis, C. albicans | Several compounds identified with significant antimicrobial activity. mdpi.com | mdpi.com |

| Aminothioxanthone derivatives | C. albicans, A. fumigatus, T. rubrum | Exhibited inhibitory and broad-spectrum antifungal effects. nih.gov | nih.gov |

| Melittin-LX3 (Melittin with 6-aminohexanoic acid substitution) | MRSA, MDRPA | Improved bacterial selectivity and anti-biofilm activity. mdpi.com | mdpi.com |

Several analogs of this compound have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.

A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, known as BJ-1108, was reported to significantly inhibit the generation of reactive oxygen species (ROS) in vitro. nih.gov This antioxidant analog was further shown to ameliorate experimental colitis in mice, a model for inflammatory bowel disease (IBD). nih.gov The study demonstrated that BJ-1108 improved disease severity by reducing intestinal inflammation and barrier dysfunction. nih.gov

The anti-inflammatory activity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators has also been explored. nih.gov These compounds were found to reverse the elevated levels of pro-inflammatory cytokines and mediators. nih.gov The mechanism of action is linked to the activation of the NRF2 antioxidant pathway, which negatively controls the NF-κB signaling pathway involved in inflammation. nih.gov

Furthermore, the anti-inflammatory properties of various amino acids and their analogs have been reviewed. clinmedjournals.org For instance, histidine has been shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages. clinmedjournals.org A study on a new formulation of slow-release amino acids demonstrated its ability to counteract oxidative and inflammatory conditions in human intestinal Caco-2 cells. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of this compound Analogs and Related Compounds

| Compound/Analog | Model/System | Key Findings | Reference |

|---|---|---|---|

| BJ-1108 (derivative of 6-amino-2,4,5-trimethylpyridin-3-ol) | Experimental colitis in mice | Ameliorated intestinal inflammation and inhibited ROS generation. nih.gov | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | Macrophages | Activated NRF2 pathway and reversed elevated levels of pro-inflammatory cytokines. nih.gov | nih.gov |

| Histidine | Mouse peritoneal macrophages | Inhibited production of TNF-α and IL-6. clinmedjournals.org | clinmedjournals.org |

| Slow-release amino acid formulation | Human intestinal Caco-2 cells | Counteracted oxidative and inflammatory cellular phenotypes. nih.gov | nih.gov |

The structural motif of this compound and its analogs has also been explored for the development of antiviral and antimalarial agents.

In the realm of antimalarial research, derivatives of 4-nerolidylcatechol (B1236061) have been investigated for their in vivo antimalarial activity. nih.gov One such derivative demonstrated the ability to suppress the growth of Plasmodium berghei in a murine malaria model. nih.gov The mechanism of action for these derivatives includes the inhibition of hemozoin formation, a critical process for the survival of the malaria parasite. nih.gov

While specific research on the antiviral properties of this compound is not extensively detailed in the provided results, the broader class of N-substituted isoindoline-1,3-dione derivatives, which share some structural similarities with certain heterocyclic compounds, have been noted for their wide-ranging biological properties, including antiviral activity. researchgate.net The diverse biological activities of aminopyridine and aminopyrimidine scaffolds suggest that further exploration into their antiviral potential is a worthwhile endeavor.

Analogs of this compound have shown promise in the challenging field of neurological disorders, with research pointing towards potential applications in conditions like Alzheimer's disease and stress-related disorders.

The development of corticotropin-releasing factor 1 (CRF1) receptor antagonists is a key strategy for treating depression and anxiety. nih.gov The general class of pyrimidines, to which some analogs of this compound belong, has been investigated for this purpose. nih.gov Antagonism of CRF1 receptors is believed to be an effective pharmacological approach for managing stress-related psychiatric disorders. nih.gov

In the context of neurodegenerative diseases, the overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been implicated in conditions like Parkinson's disease. nih.gov Researchers have designed selective inhibitors of nNOS based on the 2-aminopyridine (B139424) scaffold. nih.gov Efforts have been made to increase the bioavailability of these inhibitors by replacing basic functional groups with neutral ether and amide groups, aiming to improve their ability to cross the blood-brain barrier. nih.gov

Furthermore, several taurine (B1682933) analogs are being investigated for their potential in treating neurological disorders. nih.gov Homotaurine, for example, is being studied for its potential in treating Alzheimer's disease by preventing amyloid formation and deposition. nih.gov This highlights the potential of amino acid analogs in the development of novel therapies for neurodegenerative conditions.

Materials Science Applications

Nitrogen-containing heterocyclic compounds are of significant interest in materials science due to their ability to interact with metal surfaces. ekb.eg The nicotinonitrile framework, in particular, has been leveraged for applications such as the creation of nonlinear optical materials and specialized electrical materials. researchgate.net A prominent area of research is their use in the prevention of metallic corrosion.

The corrosion of metals, especially carbon steel, in industrial applications is a significant issue that shortens the lifespan of materials. bohrium.com Acidic solutions used for industrial processes like cleaning and pickling exacerbate this problem. bohrium.com Organic compounds, particularly heterocyclic molecules like nicotinonitrile derivatives, have proven to be effective corrosion inhibitors. bohrium.comdntb.gov.ua Their efficacy stems from the presence of heteroatoms (such as nitrogen) and π-electrons, which facilitate their adsorption onto the metal surface, forming a protective barrier against the corrosive environment. bohrium.comresearchgate.net

Several studies have demonstrated the potential of nicotinonitrile analogs as potent corrosion inhibitors for steel in acidic media. For instance, two derivatives, 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), were investigated as inhibitors for C-steel in a 1 M hydrochloric acid (HCl) solution. bohrium.com Electrochemical analysis revealed that these compounds function as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. bohrium.com Their adsorption on the steel surface was found to conform to the Langmuir adsorption isotherm model. bohrium.com

Similarly, research on 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) (AMN) as inhibitors for mild steel in 1 M HCl showed high efficiency. researchgate.net The inhibition efficiency of these compounds increased with higher concentrations, reaching a maximum of 97.14% for AMN and 95.23% for ATN at a concentration of 0.33 mM. researchgate.net Potentiodynamic polarization data indicated that ATN and AMN act predominantly as cathodic inhibitors, while electrochemical impedance spectroscopy (EIS) confirmed that their protective action is due to the formation of an adsorbed layer on the metal surface, which increases the charge transfer resistance. researchgate.net

Inhibition Efficiency of Nicotinonitrile Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| ATN | 0.08 | 80-97 (range) | researchgate.net |

| 0.33 | 95.23 | ||

| AMN | 0.08 | 80-97 (range) | |

| 0.33 | 97.14 |

Chemical Probes and Biological Tool Development for Research

A chemical probe is a highly selective and validated small molecule used to study the function of a specific protein or biological process in cells and organisms. eubopen.org The nicotinonitrile scaffold has attracted considerable attention for its diverse pharmacological activities, including anticancer and antimicrobial properties, which stem from its ability to interact with various biological targets. ekb.egekb.egresearchgate.net This inherent bioactivity makes the nicotinonitrile framework a promising starting point for the development of sophisticated chemical probes and biological tools.

The design of such tools often involves modifying a bioactive core structure to incorporate reporter functionalities, such as fluorophores, without losing affinity or selectivity for the target. A key example of this approach is seen in the development of a fluorescent probe for zinc ions (Zn²⁺) based on a closely related 6-amino-2,2′-bipyridine scaffold, which shares the core 6-aminopyridine structure. mdpi.com

Researchers synthesized a novel ratiometric fluorescence probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine (rBpyZ), where the 6-amino-bipyridine structure acts as both the chelating agent for Zn²⁺ and the fluorescent reporter. mdpi.com This probe exhibits a high binding affinity for Zn²⁺ with a dissociation constant (Kd) in the nanomolar range (0.77 nM) and demonstrates excellent selectivity for Zn²⁺ over other biologically relevant metal ions. mdpi.com A significant feature of rBpyZ is its large Stokes shift (over 139 nm), which is advantageous for fluorescence imaging as it minimizes self-quenching and background interference. mdpi.com

Crucially, the probe was shown to be cell membrane-permeable, allowing for the visualization of endogenous labile Zn²⁺ within living human lung adenocarcinoma cells during apoptosis. mdpi.com This demonstrates the successful transformation of a simple heterocyclic scaffold into a powerful tool for elucidating the complex roles of metal ions in biological processes. mdpi.com

Properties of the rBpyZ Fluorescent Probe

| Property | Value | Significance | Reference |

|---|---|---|---|

| Target Ion | Zn²⁺ | Designed for specific detection of zinc. | mdpi.com |

| Binding Affinity (Kd) | 0.77 nM | High affinity allows for detection of low concentrations. | |

| Stokes Shift | >139 nm | Large shift improves signal quality in imaging. | |

| Application | Visualization of endogenous Zn²⁺ in living cells | Demonstrates utility as a biological research tool. |

Computational Chemistry and Molecular Modeling in the Study of 6 Amino 2,4 Dimethylnicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics, from molecular geometry to reactivity, providing a detailed picture of the molecule's behavior.

DFT calculations are instrumental in predicting how 6-Amino-2,4-dimethylnicotinonitrile interacts with other molecules and surfaces. By calculating the electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), researchers can identify regions of the molecule that are likely to engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions. For instance, DFT studies on similar 2-aminopyrimidine (B69317) derivatives have been used to analyze their structural and chemical properties, with dispersion-corrected DFT (DFT-D3) highlighting the significant role of dispersion forces in crystal stability. aalto.fi Such calculations can predict the formation of dimers and other aggregates through hydrogen bonding, which is a key factor in the material's solid-state structure and properties. aalto.fi

Furthermore, these theoretical calculations can model the adsorption behavior of the molecule on various surfaces, which is crucial for applications in materials science and catalysis. The insights gained from DFT can guide the rational design of materials with tailored properties.

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the mapping of the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. This information is critical for understanding the kinetics and thermodynamics of synthetic routes. For example, the synthesis of related nicotinonitrile derivatives has been studied using DFT to confirm the proposed structures and understand the reaction pathways. nih.gov By modeling different potential mechanisms, researchers can determine the most energetically favorable route, which can aid in optimizing reaction conditions to improve yield and selectivity. nih.gov

Table 1: Theoretical Data from DFT Calculations for Related Compounds

| Compound Class | Calculation Type | Predicted Properties | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | TD-DFT | HOMO-LUMO energy gaps, electronegativity, dipole moments | mdpi.com |

| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | DFT-D3 | Effects of dispersion forces on crystal stability, hydrogen bond interactions | aalto.fi |

| 2-Amino-4,6-dimethyl pyrimidine | DFT (B3LYP) | Optimized geometrical parameters, vibrational frequencies | nih.gov |

This table is illustrative and based on data for structurally related compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This allows for the identification of key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govdergipark.org.tr For example, docking studies on derivatives of 2-amino-4,6-dimethylpyrimidine (B23340) have been used to understand their selective inhibition of certain enzymes by revealing how steric clashes can prevent binding to some targets while allowing strong interactions with others. nih.govresearchgate.net Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. mdpi.com

By screening this compound against a library of protein structures, molecular docking can help identify potential biological targets. This in silico screening approach can prioritize proteins for further experimental validation, accelerating the process of drug discovery and target identification. nih.gov Studies on structurally similar compounds, such as 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives, have successfully used this approach to identify them as antagonists for specific receptors like P2Y12. nih.gov This demonstrates the power of computational methods to generate hypotheses about the biological function of a molecule.

Table 2: Illustrative Molecular Docking Results for Related Pyrimidine Derivatives

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Aza compound derivative | Heme-binding protein of Tannerella forsythia | -5.2 to -8.0 | LYS-184, ARG-75, TYR-22 | nih.gov |

| Aminodimethylpyrimidinol derivative | Fibroblast growth factor receptor 4 (FGFR4) | Not specified | Not specified | nih.govresearchgate.net |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | Not specified | dergipark.org.tr |

This table presents data from studies on related compounds to illustrate the type of information obtained from molecular docking.

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico methods play a crucial role in the early stages of drug development by predicting the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested in the lab. nih.gov These predictions are based on the molecule's structure and physicochemical properties.

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key aspect of this process. mdpi.comresearchgate.net Various computational models can estimate properties like aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. mdpi.comresearchgate.net These predictions help in identifying potential liabilities of a drug candidate early on. For instance, models can predict whether a compound is likely to have good oral absorption or if it might be rapidly metabolized. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict the biological activity of a compound based on its structural features. researchgate.net By building models from datasets of compounds with known activities, it is possible to predict the activity of new, untested molecules like this compound. This can guide the design of more potent and selective compounds. nih.gov

Table 3: Predicted Physicochemical and Pharmacokinetic Properties (Illustrative)

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 147.18 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | Varies by prediction method | Indicator of lipophilicity and membrane permeability |

| Aqueous Solubility | Predicted to be low to moderate | Affects absorption and formulation |

| Human Intestinal Absorption | Predicted to be high | Suggests good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Predicted to be low/non-penetrant | Indicates potential for peripheral action |

This table is illustrative and based on general in silico prediction tools. Actual values may vary.

Analytical and Spectroscopic Methodologies in the Characterization of 6 Amino 2,4 Dimethylnicotinonitrile Research

Spectroscopic Techniques for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the structure of 6-Amino-2,4-dimethylnicotinonitrile.

¹H NMR: In the proton NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, while the chemical shift provides insight into the electronic environment of each proton. For this compound, the spectrum is expected to show distinct signals for the methyl groups, the lone pyridine (B92270) ring proton, and the amino protons. In analogous compounds like 2-amino-4,6-diphenylnicotinonitriles, the amino (-NH₂) protons typically appear as a broad singlet, while the proton at the 5-position of the pyridine ring appears as a sharp singlet. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the two methyl carbons, the nitrile carbon, and the four distinct carbons of the substituted pyridine ring. The chemical shifts for carbons in similar heterocyclic systems are well-documented, allowing for precise assignment. For instance, in related nicotinonitrile derivatives, the nitrile carbon (C≡N) and the carbons of the pyridine ring appear in characteristic regions of the spectrum. mdpi.com

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | (Estimated) | ||

| CH₃ (at C2) | ~2.4 - 2.6 | Singlet | Methyl protons |

| CH₃ (at C4) | ~2.3 - 2.5 | Singlet | Methyl protons |

| NH₂ | ~5.0 - 5.5 | Broad Singlet | Amino protons |

| H (at C5) | ~6.5 - 7.0 | Singlet | Pyridine ring proton |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |

| Carbons | (Estimated) | ||

| CH₃ (at C2) | ~20 - 25 | Methyl carbon | |

| CH₃ (at C4) | ~18 - 23 | Methyl carbon | |

| C≡N | ~115 - 120 | Nitrile carbon | |

| Pyridine Ring Carbons | ~90 - 165 | C2, C3, C4, C5, C6 |

Note: Chemical shifts are estimates based on related structures and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum provides clear evidence for its key functional groups:

Amino (N-H) Group: The primary amine exhibits two characteristic stretching bands in the region of 3300-3500 cm⁻¹. mdpi.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. A bending vibration for the N-H bond is also typically observed around 1600-1650 cm⁻¹. mdpi.com

Nitrile (C≡N) Group: A sharp, strong absorption band corresponding to the carbon-nitrogen triple bond stretch is a definitive feature, typically appearing in the 2200-2230 cm⁻¹ range. mdpi.com The presence of this band is a key indicator of the nitrile functionality.

Aromatic Ring (C=C and C=N): Stretching vibrations associated with the pyridine ring are found in the 1400-1600 cm⁻¹ region.

Alkyl C-H Bonds: Stretching and bending vibrations for the methyl groups are also present but are generally less diagnostic than the key functional group absorptions.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Amino (N-H) | Bending | 1600 - 1650 | Medium |

| Nitrile (C≡N) | Stretch | 2200 - 2230 | Strong, Sharp |

| Aromatic (C=C/C=N) | Stretch | 1400 - 1600 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

Source: Data derived from analysis of analogous compounds. mdpi.com

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

For this compound (C₈H₉N₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. chemsynthesis.com In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. mdpi.com

| Parameter | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight ( g/mol ) | 147.18 |

| Calculated Exact Mass | 147.0796 |

| Expected [M+H]⁺ Ion (m/z) | 148.0874 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separated components are visualized, often under UV light, and their retention factors (R_f) are calculated. rsc.org

Column Chromatography: For the purification of larger quantities, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column. Components of the mixture travel at different rates, allowing for the isolation of the pure this compound.

Elemental Analysis and X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods provide a detailed picture of the molecular structure, elemental analysis and X-ray crystallography offer definitive confirmation of the empirical formula and three-dimensional arrangement in the solid state.

Elemental Analysis: This technique determines the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition. rsc.orgnih.gov

| Element | Molecular Formula: C₈H₉N₃ |

| Calculated % | |

| Carbon (C) | 65.28 |

| Hydrogen (H) | 6.16 |

| Nitrogen (N) | 28.55 |

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of its structure. This powerful technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.gov It also reveals intermolecular interactions, such as hydrogen bonding, which can be critical to understanding the compound's solid-state properties. For this compound, this method would confirm the planarity of the pyridine ring and the specific orientation of the substituent groups, and it would likely show hydrogen bonding interactions involving the amino group and the nitrogen of the nitrile group. nih.govresearchgate.net

Future Directions and Emerging Trends in 6 Amino 2,4 Dimethylnicotinonitrile Research

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Activity Prediction

The era of "big data" and computational power has paved the way for the integration of artificial intelligence (AI) and machine learning (ML) in the design and activity prediction of 6-amino-2,4-dimethylnicotinonitrile derivatives. These advanced computational tools can analyze vast datasets of chemical structures and their corresponding biological activities to identify crucial structure-activity relationships (SAR).

Key Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-powered QSAR models can predict the biological activity of novel, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the discovery process.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. For instance, a study on aminoquinoline derivatives utilized the ADMET 2.0 web resource to predict favorable pharmacokinetic parameters, highlighting the potential of such tools for early-stage drug development. ucj.org.ua This early-stage screening helps to eliminate compounds with undesirable properties, saving significant time and resources.

Exploration of Novel Synthetic Methodologies and Catalyst Development

The development of efficient and sustainable synthetic methods is crucial for the exploration of this compound's chemical space. Researchers are actively investigating novel catalysts and reaction conditions to improve yields, reduce environmental impact, and facilitate the synthesis of complex derivatives.

Emerging Trends:

Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. Several studies have reported the successful use of MCRs for the synthesis of pyranopyrazole derivatives, which are structurally related to nicotinonitriles. bohrium.comnih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water and the development of reusable catalysts are key tenets of green chemistry. For example, a catalyst-free, one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water has been described, showcasing a green and atom-economical approach. researchgate.net

Novel Catalysts: The exploration of new catalytic systems is expanding the synthetic toolbox. For instance, a novel silver coordination polymer has been shown to be an efficient and reusable catalyst for the Hantzsch synthesis of polyhydroquinolines. nih.gov Similarly, tetraethylammonium (B1195904) bromide (TEABr) has been effectively used as a catalyst for the synthesis of 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in water. bohrium.com

Expansion of Biological Activity Spectrum and Multi-Targeted Agent Development

While initial studies have focused on specific biological activities, there is a growing interest in exploring the broader therapeutic potential of this compound derivatives. This includes screening against a wider range of diseases and developing agents that can interact with multiple biological targets.

Future Research Focus:

Broad-Spectrum Screening: High-throughput screening of libraries of this compound derivatives against diverse biological targets can uncover novel therapeutic applications. For example, derivatives of 2-amino-4,6-diphenylnicotinonitriles have shown a range of activities including antimicrobial, antiproliferative, and anti-tubercular effects. mdpi.com

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The development of multi-targeted agents can lead to enhanced efficacy and reduced drug resistance. For instance, a series of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines have been evaluated as dual immunosuppressive and anti-inflammatory agents. researchgate.net

New Therapeutic Areas: Research into related aminopyridine and aminopyrimidine structures suggests potential applications in various fields. For example, derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been investigated as antagonists for P2Y12 receptors, which are important in platelet aggregation. nih.gov

Advanced In Vitro and In Vivo Biological Evaluation of Promising Derivatives

Rigorous biological evaluation is essential to validate the therapeutic potential of newly synthesized this compound derivatives. This involves a combination of sophisticated in vitro assays and well-designed in vivo studies.

Methodologies for Evaluation:

| Evaluation Type | Techniques and Applications |

| In Vitro | Cell-based assays to determine cytotoxicity and anti-proliferative effects (e.g., MTT assay). researchgate.net Enzyme inhibition assays to identify specific molecular targets (e.g., α-glucosidase inhibition). nih.gov Mechanistic studies to understand how the compounds exert their effects at a cellular level. |

| In Vivo | Animal models of disease to assess efficacy and safety. Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the compounds. Toxicological studies to identify potential adverse effects. |

For example, a study on novel 6-amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile derivatives involved in vitro cytotoxicity evaluation against the MCF-7 breast cancer cell line. researchgate.net Another study on 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles not only performed in vitro screening for α-glucosidase inhibition but also conducted kinetic studies to understand the mechanism of inhibition. nih.gov

Translational Research Perspectives for Potential Therapeutic or Industrial Applications

The ultimate goal of research into this compound is to translate promising findings from the laboratory to real-world applications, both in medicine and industry.

Pathways to Translation:

Therapeutic Development: Promising drug candidates will need to undergo extensive preclinical and clinical development to ensure their safety and efficacy. This includes formulation development, scaling up of synthesis under Good Manufacturing Practices (GMP), and navigating the regulatory approval process. The development of SMARCA2/4 degraders from a 2-(6-amino-5-phenylpyridazin-3-yl)phenol scaffold for cancer therapy is an example of such translational research. nih.gov

Industrial Applications: Beyond pharmaceuticals, amino-containing nitrile compounds can have applications in various industries. For instance, amino acids, which share functional groups with the title compound, are used in agriculture as fertilizers and pesticides, and in materials science for corrosion protection. researchgate.net The unique chemical properties of this compound derivatives could make them valuable as building blocks for novel polymers, dyes, or other functional materials.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 6-Amino-2,4-dimethylnicotinonitrile?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for definitive stereochemical analysis. For example, substituted nicotinonitrile derivatives have been structurally resolved via single-crystal X-ray diffraction, confirming substituent positioning and bond angles . Melting point determination (e.g., 99°C for related compounds) can also serve as a preliminary purity indicator .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement the following measures:

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosol protection, chemical-resistant gloves, and full-body protective clothing to mitigate dermal exposure .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes), fresh air exposure for inhalation, and medical consultation for ingestion .

- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to maintain stability .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aryl aldehydes, malononitrile, and appropriate amines under catalytic conditions (e.g., piperidine in ethanol). For instance, similar nicotinonitrile derivatives were synthesized using microwave-assisted methods to enhance yield and reduce reaction time . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression monitoring.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Employ factorial design experiments to systematically evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalyst loading (e.g., 5–20 mol% piperidine). Statistical tools like ANOVA can identify significant factors. For example, studies on analogous compounds demonstrated that polar aprotic solvents enhance cyclization efficiency .

Q. How should contradictions in reported toxicity data for this compound be addressed?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions to reconcile discrepancies. Cross-reference hazard classifications (e.g., IARC or ACGIH) for components exceeding 0.1% concentration, as impurities may contribute to variability in toxicity profiles . Dose-response studies in multiple cell lines can further clarify threshold effects.

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity toward target proteins (e.g., kinases or receptors implicated in disease pathways). Quantitative structure-activity relationship (QSAR) models can correlate substituent effects (e.g., methyl or amino groups) with biological activity. For example, trifluoroacetyl-substituted nicotinonitriles showed enhanced interactions in hydrophobic pockets in preliminary studies .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations to map electron density distribution and identify nucleophilic/electrophilic sites. Experimental validation via substitution reactions (e.g., nitration or halogenation) can confirm computational predictions. Studies on 6-formylnicotinonitrile revealed that the electron-withdrawing nitrile group directs electrophilic attacks to specific ring positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.